REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1)=O.[CH3:11][C:12](=[O:17])[CH2:13][C:14](=[O:16])[CH3:15].C(O)(=O)C.N1CCCCC1>ClCCl>[C:14]([C:13]([C:12](=[O:17])[CH3:11])=[CH:1][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1)(=[O:16])[CH3:15]
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Name
|
|
Quantity
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2.3 g
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Type
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reactant
|
Smiles
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C(=O)C1=CC=C(C#N)C=C1
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Name
|
|
Quantity
|
1.98 mL
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Type
|
reactant
|
Smiles
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CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.34 mL
|
Type
|
reactant
|
Smiles
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N1CCCCC1
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Name
|
|
Quantity
|
40 mL
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Type
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solvent
|
Smiles
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ClCCl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
under reflux with a water trap for 24 h
|
Duration
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24 h
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
|
WASH
|
Details
|
the reaction solution is washed successively with saturated sodium bicarbonate solution and saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over magnesium sulfate
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C(=CC1=CC=C(C#N)C=C1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |